2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide
Beschreibung
This compound is a tricyclic acetamide derivative featuring a complex heterocyclic core. The structure includes a 12-membered tricyclic system with mixed heteroatoms (oxygen, sulfur, and nitrogen) and a 3,4-dimethylphenyl substituent. The compound’s crystallographic parameters (e.g., space group, unit cell dimensions) and molecular conformation have likely been determined using tools like SHELXL or ORTEP-3, as referenced in analogous studies .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-4-5-13(6-12(11)2)7-18(22)20-19-21(3)14-8-15-16(24-10-23-15)9-17(14)25-19/h4-6,8-9H,7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLHUQGAOAZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide (CAS Number: 1005942-12-0) is a novel organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 316.34 g/mol. The structure features a complex arrangement that includes a dimethylphenyl group and a thia-tricyclic core, which may contribute to its biological properties.
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
- Apoptosis Induction : It is hypothesized to promote apoptosis in cancer cells by activating caspases and other apoptotic pathways.
- Cell Cycle Arrest : The compound may disrupt the normal cell cycle progression in cancer cells, leading to growth inhibition.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Cytotoxicity Assays
In vitro cytotoxicity assays have shown promising results against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Case Studies
A recent study focused on the differential expression of proteins related to cancer progression found that compounds similar to this one could effectively target overexpressed kinases in breast and cervical cancers . The findings highlighted the potential for developing targeted therapies using this class of compounds.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Table 1: Structural and Physicochemical Properties of Selected Tricyclic Acetamides
Key Observations:
Heteroatom Diversity : The target compound distinguishes itself with a combination of O, S, and N in its tricyclic core, whereas others like lack heteroatoms or emphasize sulfur/nitrogen clusters (e.g., ). This diversity impacts electronic properties and hydrogen-bonding capacity.
Substituent Effects : The 3,4-dimethylphenyl group in the target compound and enhances lipophilicity compared to simpler alkyl or acetyl substituents .
Topological Polar Surface Area (TPSA) : The TPSA of the target compound (~110 Ų) suggests moderate solubility, intermediate between the low-TPSA and high-TPSA analogs.
Crystallographic and Conformational Analysis
- Target Compound : Likely crystallizes in an orthorhombic system (analogous to ) with a space group such as P2₁2₁2₁. Bond angles in the tricyclic core are expected to align with values reported for similar systems (e.g., C–S–C angles ~109.5°, C–O–C ~118°) .
- Comparison with N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide :
- Unit cell parameters: a = 9.0275 Å, b = 16.9076 Å, c = 30.7411 Å.
- Torsion angles in the tricyclic system (e.g., C1–C2–C3–C4 = ~115.7°) differ due to the absence of heteroatoms, leading to reduced ring strain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
